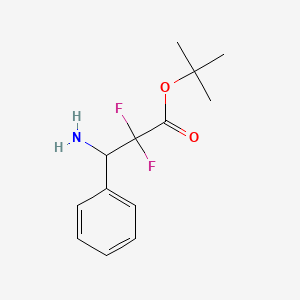

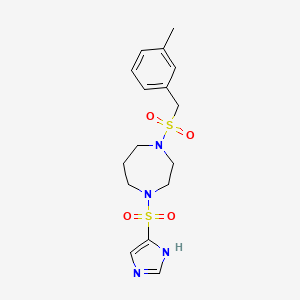

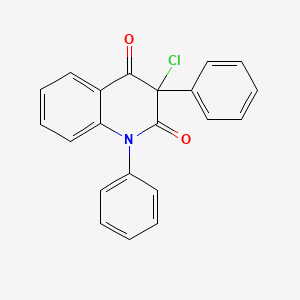

1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride" is a chemically synthesized molecule that appears to be a derivative of pyrrolidine-2,3-dione. Pyrrolidine-2,3-dione derivatives are heterocyclic compounds that have been found in nature and exhibit valuable biological activities. These compounds have garnered interest due to their potential medicinal properties, prompting organic and medicinal chemists to explore their synthesis and structural determination .

Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives typically involves multi-component reactions. For instance, a derivative of 3-pyrroline-2-one has been prepared through a three-component reaction, which could be a similar method used to synthesize the compound . The synthesis process may also involve the reaction of a 3-pyrroline-2-one derivative with an aliphatic amine, such as methylamine or 4-methoxybenzylamine, to produce 1,4,5-trisubstituted pyrrolidine-2,3-diones . Although the exact synthesis route for the compound is not detailed, it is likely to involve analogous steps and reagents.

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,3-dione derivatives is typically confirmed using various spectroscopic techniques. These include 1D NMR (1H NMR, 13C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI – HRMS). These techniques allow for the detailed analysis of the molecular framework and the confirmation of the synthesized compound's structure. The presence of a thiazol-4-yl group and a fluorinated methoxyphenyl group in the compound suggests a complex structure that would require thorough NMR analysis to elucidate .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine-2,3-dione derivatives can be diverse, depending on the substituents attached to the core structure. The compound contains a thiazol-4-yl group, which is known to be involved in various chemical reactions due to the presence of both nitrogen and sulfur atoms. These atoms can act as nucleophilic sites or participate in the formation of hydrogen bonds, potentially leading to a range of chemical transformations. However, the specific chemical reactions that this compound may undergo are not detailed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,3-dione derivatives are influenced by their molecular structure. The presence of a 4-fluoro-3-methoxyphenyl group could affect the compound's lipophilicity, which in turn might influence its biological activity and pharmacokinetic properties. The thiazolidinedione moiety is known for its hypoglycemic and hypolipidemic activities, as seen in a series of synthesized compounds containing this functional group. These compounds have shown effects on triglyceride accumulation in vitro and in vivo, suggesting that the compound may also possess similar biological activities . However, the exact physical and chemical properties, such as solubility, melting point, and stability, are not provided in the abstracts.

Applications De Recherche Scientifique

Anticancer Properties : A study by Ambaye et al. (2004) discovered that a related compound, 3-aminopyrrolidine-2,5-dione-N-mustard derivative, exhibited significant antitumor activity against certain murine tumors. This suggests potential anticancer applications for compounds in this category Ambaye, R., Indap, M. A., & Naik, S. (2004). Enhanced activity of anticancer drugs in murine tumours by co-administration with 3-aminopyrrolidine-2,5-dione-N-mustard derivative. Journal of Cancer Research and Clinical Oncology, 115, 379-382.

Synthesis and Chemical Reactions : Research by Al-Zaydi (2010) on the coupling and reaction of similar compounds under microwave irradiation provides insights into the chemical properties and synthesis methods of thiazol-4-yl compounds. This research is relevant for developing new methods of synthesizing and manipulating compounds like 1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride Al-Zaydi, K. (2010). A study of the reaction of 2-thiazolin-4-ones with some electrophiles under microwave irradiation versus conventional condition. Journal of Saudi Chemical Society, 14, 91-95.

Antimicrobial Screening : Jain et al. (2006) synthesized novel azaimidoxy compounds, including 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, and evaluated them for antimicrobial activities. These findings contribute to understanding the antimicrobial potential of pyrrolidine dione derivatives Jain, S., Nagda, D. P., & Talesara, G. L. (2006). The Synthesis and Antimicrobial Screening of Some Novel AZA-Imidoxy Compounds as Potential Chemotherapeutic Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 181, 1665-1673.

Antifungal Activity : Filho et al. (2016) reported the antifungal activity of hydroxynaphthoquinone derivatives against yeast strains, including Candida albicans. This research provides insights into the potential antifungal applications of similar compounds Filho, J. A., et al. (2016). Synthesis, in vitro Antifungal Activity and Molecular Modeling Studies of New Mannich Bases Derived from Lawsone. Journal of the Brazilian Chemical Society, 27, 2127-2140.

Synthesis and Biological Activity : Kim et al. (2004) explored the synthesis of compounds containing 2,4-thiazolidinedione and evaluated their effects on triglyceride accumulation and hypoglycemic activity. This research suggests the relevance of thiazolyl compounds in the study of metabolic disorders Kim, B. Y., et al. (2004). Synthesis and biological activity of novel substituted pyridines and purines containing 2,4-thiazolidinedione. European Journal of Medicinal Chemistry, 39, 433-447.

Orientations Futures

Mécanisme D'action

Target of Action

Compounds containing thiazole rings have been found to bind with high affinity to multiple receptors , and they can play an important role in the regulation of central inflammation .

Mode of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.

Biochemical Pathways

Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they likely have significant molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to interact with enzymes such as kinases and proteases, influencing their activity and modulating biochemical pathways . Additionally, the compound’s fluorine and methoxy groups contribute to its binding affinity and specificity towards target proteins .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Additionally, it can induce apoptosis in certain cell types, further highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression . The thiazole ring in the compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to enzyme inhibition or activation . Additionally, the compound’s fluorine and methoxy groups enhance its binding affinity and specificity, allowing it to modulate biochemical pathways effectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to a decrease in its efficacy and potency . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, the compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can affect metabolic flux and metabolite levels, further modulating biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can influence cellular metabolism and apoptosis .

Propriétés

IUPAC Name |

1-[[2-(4-fluoro-3-methoxyanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3S.ClH/c1-22-12-6-9(2-3-11(12)16)17-15-18-10(8-23-15)7-19-13(20)4-5-14(19)21;/h2-3,6,8H,4-5,7H2,1H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGOMCUBJYZGJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

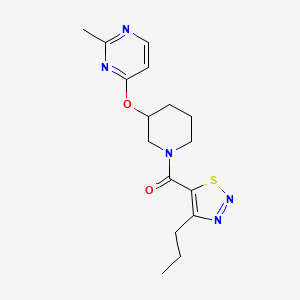

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2514573.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)

![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)